REACTION_CXSMILES
|
[OH-].[Li+].[CH3:3][S:4]([O:7][C:8]1[C:9]([O:20][CH3:21])=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13](C(=O)C)[N:12]=[CH:11]2)(=[O:6])=[O:5].O>O1CCCC1.CO>[CH3:3][S:4]([O:7][C:8]1[C:9]([O:20][CH3:21])=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][N:12]=[CH:11]2)(=[O:5])=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0.352 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
1-acetyl-4-methoxy-1H-indazol-5-yl methanesulfonate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC=1C(=C2C=NN(C2=CC1)C(C)=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (20 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic layer dried
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC=1C(=C2C=NNC2=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |